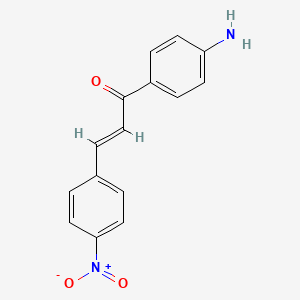

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H,16H2/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLCMFUFMXUFFW-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205155 | |

| Record name | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569646-62-4 | |

| Record name | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569646-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to (2E)-1-(4-aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one involves an aldol-type condensation, specifically a Claisen-Schmidt condensation, between 4-nitrobenzaldehyde and 4-aminobenzaldehyde derivatives or related ketones. The key features of this synthesis are:

- Reactants: 4-nitrobenzaldehyde and 4-aminobenzaldehyde or their ketone analogs.

- Base Catalyst: Sodium hydroxide (NaOH) is commonly used to catalyze the condensation.

- Solvent System: A mixture of ethanol and water is typical, providing a medium for both reactants and base.

- Reaction Conditions: The reaction is generally conducted under reflux to ensure completion, with temperatures around 60–80°C.

- Reaction Time: Several hours (commonly 4–8 hours) to achieve optimal conversion.

- Product Isolation: The crude product is isolated by filtration or extraction, followed by purification through recrystallization from ethanol or ethanol-water mixtures.

This method yields the (2E)-isomer predominantly due to thermodynamic stability and conjugation effects in the α,β-unsaturated ketone system.

Industrial Scale Considerations

While detailed industrial protocols are scarce, the scale-up of this synthesis would involve:

- Optimization of base concentration and solvent ratios to maximize yield and minimize side reactions.

- Use of continuous flow reactors to improve heat and mass transfer, enhancing reaction control.

- Implementation of efficient purification techniques such as recrystallization or chromatographic methods to ensure high purity.

- Monitoring of stereochemistry to maintain the (E)-configuration, critical for biological activity.

Alternative Synthetic Approaches

Though the Claisen-Schmidt condensation is the standard, alternative methods may include:

- Microwave-assisted synthesis: Accelerates reaction rates and improves yields by rapid heating.

- Solid-phase synthesis: For derivative libraries, enabling easier purification.

- Catalyst variations: Using other bases like potassium hydroxide (KOH) or organic bases to modulate reaction conditions.

Detailed Reaction Scheme and Data Table

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde + 4-Aminobenzaldehyde | NaOH (10% w/v), EtOH/H2O (1:1), reflux 6 h | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | 75–85 | Predominantly (E)-isomer; purification by recrystallization |

| 2 | Same as above | Microwave irradiation, 80°C, 30 min | Same as above | 80–90 | Reduced reaction time, comparable yield |

| 3 | 4-Nitrobenzaldehyde + acetophenone derivative | NaOH, EtOH, room temp to 60°C, 4–8 h | Chalcone analogs | Variable | Used for related compounds, informs optimization |

Analytical Confirmation of Product

- Spectroscopic Techniques: IR spectroscopy confirms the α,β-unsaturated carbonyl stretch (~1650 cm⁻¹) and amino group vibrations (3300–3450 cm⁻¹). NMR (¹H and ¹³C) confirms the (E)-configuration via coupling constants and chemical shifts of olefinic protons.

- Chromatography: TLC and HPLC are used to monitor reaction progress and purity.

- Crystallography: Single-crystal X-ray diffraction confirms molecular geometry and stereochemistry.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Effect on Synthesis |

|---|---|---|

| Base | NaOH (5–15% w/v) | Catalyzes condensation; excess may cause side reactions |

| Solvent | Ethanol:Water (1:1) | Balances solubility and reaction rate |

| Temperature | Reflux (~78°C) | Ensures reaction completion |

| Reaction Time | 4–8 hours | Longer times improve yield but risk side reactions |

| Purification Method | Recrystallization (ethanol) | High purity product |

| Yield | 75–85% | Dependent on optimization of above factors |

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 1,4-Diaminophenyl-3-(4-aminophenyl)-prop-2-EN-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy reported that (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this chalcone has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

Organic Photovoltaics

The unique electronic properties of (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one make it suitable for use in organic photovoltaics. Studies have explored its incorporation into polymer blends for enhancing the efficiency of solar cells. The compound's ability to absorb light in the visible spectrum contributes to improved energy conversion rates .

Fluorescent Dyes

This compound is also being investigated as a fluorescent dye due to its strong absorbance and emission properties. It can be utilized in various applications such as bioimaging and sensing technologies .

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

Case Study 1: Anticancer Mechanism

A study conducted by Zhang et al. demonstrated that treatment with (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this chalcone against Staphylococcus aureus, researchers found that it exhibited potent antibacterial activity, outperforming several conventional antibiotics in vitro . This highlights its potential as a therapeutic agent in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound enhances electron density at the carbonyl, contrasting with methoxy (-OCH₃) or hydroxyl (-OH) groups, which moderate polarity .

- Biological Activity: The amino-nitro combination in the target compound shows potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), outperforming analogs with halogens (-Cl) or heterocycles (e.g., furan) .

- Optical Properties: Nitro-containing chalcones like the target compound exhibit nonlinear optical (NLO) behavior. For example, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)-prop-2-en-1-one shows a 1.33× higher NLO coefficient than the target compound, likely due to steric effects .

Spectroscopic and Crystallographic Data

- FT-IR and NMR : The target compound’s IR spectrum shows characteristic C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1600 cm⁻¹, distinct from methoxy analogs (C-O-C stretch ~1250 cm⁻¹) .

- Crystal Packing: The 4-aminophenyl group facilitates hydrogen bonding, as seen in (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)-prop-2-en-1-one, which forms intermolecular N-H···O bonds .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one, also known as CAS Number 569646-62-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one is . The compound features both an amino group and a nitro group on the phenyl rings, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| CAS Number | 569646-62-4 |

| MDL Number | MFCD02915868 |

| Hazard Information | Irritant |

Antibacterial Activity

Recent studies have indicated that (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one exhibits significant antibacterial properties. For instance, in vitro tests have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined in several studies:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.050 |

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one has also been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans.

Antifungal Efficacy

The effectiveness of this compound against fungal strains was assessed using similar MIC methodologies:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.030 |

| Aspergillus niger | 0.040 |

These findings indicate a promising antifungal profile, suggesting potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one has also been investigated. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study: Cell Line Testing

In a study involving multiple cancer cell lines, the following results were observed:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activities of (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one may be attributed to its ability to interact with various cellular targets. The presence of both the amino and nitro groups is thought to enhance its reactivity with biological macromolecules, leading to disruption of cellular processes in bacteria and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.